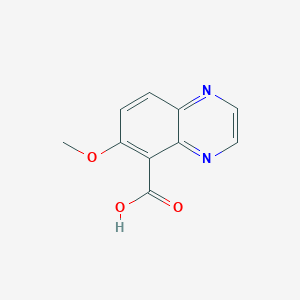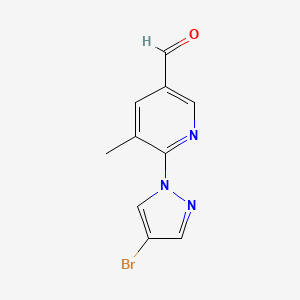amine](/img/structure/B13316679.png)
[(2-Methoxyphenyl)methyl](pentyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxyphenyl)methylamine is an organic compound with the molecular formula C13H21NO. It is a derivative of phenethylamine, where the phenyl ring is substituted with a methoxy group at the 2-position and a pentyl group at the amine nitrogen.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyphenyl)methylamine typically involves the alkylation of 2-methoxybenzylamine with a suitable pentyl halide under basic conditions. The reaction can be carried out using sodium or potassium carbonate as the base in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the alkylation process .
Industrial Production Methods
Industrial production of (2-Methoxyphenyl)methylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
(2-Methoxyphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can lead to the formation of secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenethylamines.
Aplicaciones Científicas De Investigación
(2-Methoxyphenyl)methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2-Methoxyphenyl)methylamine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at specific receptor sites, modulating the activity of neurotransmitters such as dopamine and serotonin. Additionally, it may inhibit or activate certain enzymes, influencing metabolic pathways .
Comparación Con Compuestos Similares
(2-Methoxyphenyl)methylamine can be compared with other phenethylamine derivatives, such as:
2-Methoxyphenethylamine: Lacks the pentyl group, leading to different pharmacological properties.
N-Methyl-2-methoxyphenethylamine: Contains a methyl group instead of a pentyl group, affecting its interaction with biological targets.
2-Methoxy-4,5-methylenedioxyphenethylamine: Contains additional methylenedioxy groups, resulting in distinct chemical and biological properties.
The uniqueness of (2-Methoxyphenyl)methylamine lies in its specific substitution pattern, which influences its reactivity and interaction with molecular targets, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C13H21NO |
|---|---|
Peso molecular |
207.31 g/mol |
Nombre IUPAC |
N-[(2-methoxyphenyl)methyl]pentan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-3-4-7-10-14-11-12-8-5-6-9-13(12)15-2/h5-6,8-9,14H,3-4,7,10-11H2,1-2H3 |
Clave InChI |
CSJLWUZZWIYIES-UHFFFAOYSA-N |
SMILES canónico |
CCCCCNCC1=CC=CC=C1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


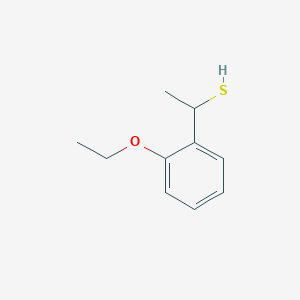
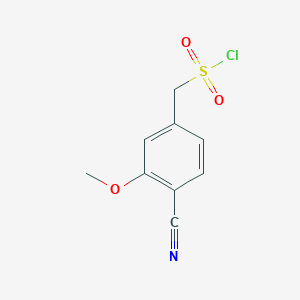
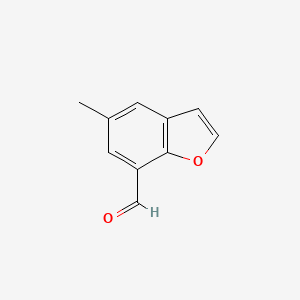
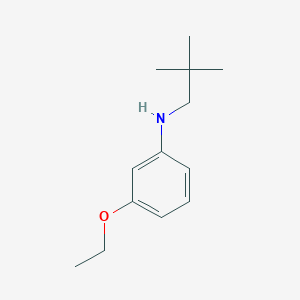

![(9S)-5-Bromo-14-chloro-9-(2-cyclopropyl-1,3-thiazol-5-yl)-3-fluoro-8-oxa-10-azatetracyclo[8.7.0.02,.011,1]heptadeca-1(17),2(7),3,5,11,13,15-heptaene](/img/structure/B13316654.png)
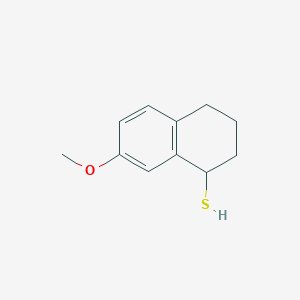
![2-{[(2-Hydroxy-2-methylpropyl)amino]methyl}-4-methylphenol](/img/structure/B13316686.png)
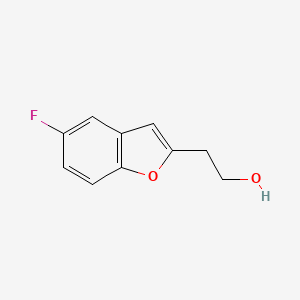
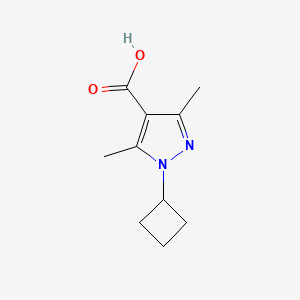
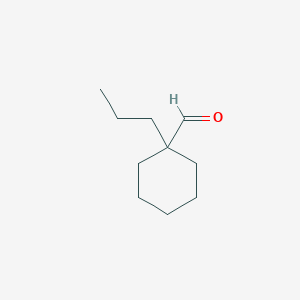
![1-[2-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13316705.png)
